molecular formula C8H6IN3 B2525435 3-Iodo-1,5-naphthyridin-2-amine CAS No. 2548984-85-4

3-Iodo-1,5-naphthyridin-2-amine

Cat. No. B2525435
CAS RN: 2548984-85-4
M. Wt: 271.061
InChI Key: PVZINWZXOBFPSY-UHFFFAOYSA-N
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Description

The compound 3-Iodo-1,5-naphthyridin-2-amine is closely related to the 5,7-dimethyl-1,8-naphthyridine-2-amine derivatives discussed in the provided papers. These derivatives are of significant interest due to their ability to form various supramolecular assemblies and organic salts with carboxylic acids, which are characterized by strong classical hydrogen bonds and other noncovalent interactions . The research on these compounds is focused on understanding the molecular structures and the interactions that drive the formation of these assemblies and salts.

Synthesis Analysis

The synthesis of related compounds involves the addition of equivalents of carboxylic acids to a solution of 5,7-dimethyl-1,8-naphthyridine-2-amine, leading to the formation of protonated species that direct the anions to form crystalline solids . These processes are typically characterized by techniques such as infrared spectroscopy (IR), melting point analysis (mp), elemental analysis (EA), and X-ray diffraction (XRD) . Although the synthesis of 3-Iodo-1,5-naphthyridin-2-amine itself is not explicitly described, the methodologies for related compounds suggest a similar approach could be employed, with the potential for iodination at the appropriate position on the naphthyridine ring.

Molecular Structure Analysis

The molecular structures of the compounds formed from 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acids are characterized by classical hydrogen bonds, primarily N-H...O-H bonds, and various non-covalent interactions such as CH...O and CH3...O interactions . These interactions are crucial in the space association of the molecular counterparts within the crystals, leading to the formation of one-dimensional to three-dimensional structures . The common R2^2(8) graph set, indicative of strong hydrogen bonding patterns, has been observed in most of the salts and adducts formed .

Chemical Reactions Analysis

The primary chemical reactions involved in the formation of these compounds are acid-base reactions between the naphthyridine derivative and carboxylic acids, resulting in the transfer of protons and the formation of organic salts . The presence of various non-covalent interactions also suggests that these compounds could participate in further supramolecular chemistry, potentially leading to the formation of larger molecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds derived from 5,7-dimethyl-1,8-naphthyridine-2-amine are influenced by the nature of the carboxylic acid used and the resulting non-covalent interactions. These properties include melting points, solubility, and crystal packing, which are determined through various analytical techniques . The crystalline forms can range from anhydrous to hydrated, and the strength of the hydrogen bonding plays a significant role in the stability and robustness of the crystal structures .

Scientific Research Applications

Organic Photocatalysis

Iodo-Bodipy derivatives, which may include compounds similar to 3-Iodo-1,5-naphthyridin-2-amine, have shown strong absorption of visible light and long-lived triplet excited states. These properties make them effective as organic catalysts for photoredox catalytic organic reactions, such as aerobic oxidative coupling of amines and photooxidation of dihydroxylnaphthalenes. The use of these organic photocatalysts substantially accelerates photoreactions, offering a greener alternative to conventional metal-based photocatalysts (Huang et al., 2013).

NMR Analysis and Chiral Discrimination

A derivative designed for NMR analysis, specifically for enantioselective recognition of protected amines, showcases the utility of naphthyridine derivatives in analytical chemistry. The compound forms a chiral cleft that selectively binds one enantiomer of a substrate, demonstrating its potential in resolving complex mixtures (Iwaniuk & Wolf, 2010).

Supramolecular Chemistry

In supramolecular chemistry, the hydrogen-bonding capabilities of naphthyridine derivatives have been exploited to form complexes with acidic compounds. This interaction has been crucial in the formation of anhydrous and hydrated multicomponent crystals, contributing to the understanding of weak and strong hydrogen bonding in crystal packing (Jin et al., 2010).

Future Directions

The future directions in the study of 3-Iodo-1,5-naphthyridin-2-amine and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications. Given the significant importance of 1,5-naphthyridine derivatives in the field of medicinal chemistry , there is potential for future research in this area.

properties

IUPAC Name

3-iodo-1,5-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZINWZXOBFPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2N=C1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1,5-naphthyridin-2-amine

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